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Compound of Interest

Compound Name: Pyrrole-2-carboxaldehyde

Cat. No.: B018789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Pyrrole-2-
carboxaldehyde (also known as 2-Formylpyrrole), a key heterocyclic aldehyde used in the

synthesis of various pharmaceuticals and functional materials. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols for data acquisition.

Spectroscopic Data
The structural elucidation and characterization of Pyrrole-2-carboxaldehyde are critically

supported by various spectroscopic techniques. The quantitative data from ¹H NMR, ¹³C NMR,

IR, and MS are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectroscopic Data for Pyrrole-2-carboxaldehyde
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Proton

Assignment

Chemical Shift

(δ) in CDCl₃

(ppm)

Chemical Shift

(δ) in Acetone-

d₆ (ppm)

Multiplicity

Coupling

Constant (J) in

Acetone-d₆ (Hz)

H-1 (NH) 10.8 11.409 Broad Singlet

J(A,E) = 2.53,

J(B,E) = 2.49,

J(C,E) = 2.95,

J(D,E) = -0.31

H-5 7.185 7.235
Doublet of

Doublets

J(A,C) = 1.48,

J(B,C) = 2.37,

J(C,D) = 1.13,

J(C,E) = 2.95

H-3 7.012 7.028
Doublet of

Doublets

J(A,B) = 3.84,

J(A,C) = 1.48,

J(A,D) = 0.0,

J(A,E) = 2.53

H-4 6.342 6.308
Doublet of

Doublets

J(A,B) = 3.84,

J(B,C) = 2.37,

J(B,D) = 0.0,

J(B,E) = 2.49

Aldehyde CHO 9.504 9.570 Singlet

J(A,D) = 0.0,

J(B,D) = 0.0,

J(C,D) = 1.13,

J(D,E) = -0.31

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for Pyrrole-2-carboxaldehyde
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Carbon Assignment Chemical Shift (δ) (ppm)

C=O (Aldehyde) 179.5

C-2 132.0

C-5 125.0

C-3 122.0

C-4 111.0

Note: Specific solvent and instrument frequency for ¹³C NMR data were not consistently

available across sources. The provided data represents typical values.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Pyrrole-2-carboxaldehyde shows characteristic absorption bands.

Table 3: Key IR Absorption Bands for Pyrrole-2-carboxaldehyde

Frequency (cm⁻¹) Vibrational Mode Functional Group

~3200-3400 N-H Stretch Pyrrole Ring

~3100 C-H Stretch Aromatic (Pyrrole)

~2800, ~2700 C-H Stretch Aldehyde

~1650-1680 C=O Stretch Aldehyde (Carbonyl)

~1550 C=C Stretch Pyrrole Ring

Data interpretation based on general principles of IR spectroscopy and data available from

various spectral databases.[2][3][4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight. The electron ionization (EI) mass spectrum
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of Pyrrole-2-carboxaldehyde shows a prominent molecular ion peak.

Table 4: Mass Spectrometry Data for Pyrrole-2-carboxaldehyde

m/z Interpretation

95 [M]⁺ Molecular Ion

94 [M-H]⁺

67 [M-CO]⁺

39 Further Fragmentation

The molecular weight of Pyrrole-2-carboxaldehyde (C₅H₅NO) is 95.10 g/mol .[5]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound like Pyrrole-2-carboxaldehyde.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of Pyrrole-2-carboxaldehyde in

about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆). A common

reference standard like Tetramethylsilane (TMS) is often added, although modern

spectrometers can reference the residual solvent peak.[6][7]

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's

magnetic field strength will determine the resonance frequencies (e.g., 300, 400, or 500 MHz

for ¹H NMR).

Data Acquisition: The sample is irradiated with radiofrequency pulses. The resulting free

induction decay (FID) signal is detected.[8]

Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal

into a frequency-domain spectrum, which is then phased and baseline-corrected.
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Analysis: The chemical shifts, integration, and coupling patterns of the peaks in the spectrum

are analyzed to determine the molecular structure.[9]

IR Spectroscopy (ATR-FTIR) Protocol
Sample Preparation: Place a small amount of the solid Pyrrole-2-carboxaldehyde sample

directly onto the crystal (e.g., diamond or zinc selenide) of the Attenuated Total Reflectance

(ATR) accessory.

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the

empty crystal.

Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good

contact with the crystal. An infrared beam is passed through the ATR crystal, and the sample

absorbs specific frequencies of the evanescent wave that penetrates a short distance into

the sample.[10]

Data Processing: The instrument's software automatically ratios the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Analysis: The positions and intensities of the absorption bands are correlated with the

vibrations of specific functional groups within the molecule.[2][11]

Mass Spectrometry (Electron Ionization) Protocol
Sample Introduction: A small amount of the volatile sample is introduced into the ion source,

where it is vaporized in a high vacuum.[12][13]

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), which ejects an electron from the molecule to form a positively charged

molecular ion ([M]⁺).[13]

Fragmentation: The high energy of the ionization process often causes the molecular ion to

break apart into smaller, charged fragments.[12]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a magnetic sector or a

quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[13]
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Detection: An electron multiplier detects the ions, and the signal is amplified. The

instrument's software plots the relative abundance of ions at each m/z value to generate the

mass spectrum.

Visualized Workflow
The logical flow from sample preparation to final data analysis in a spectroscopic study is

depicted below.

Sample Preparation Data Acquisition Data Analysis & Interpretation
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Caption: General workflow for the spectroscopic analysis of Pyrrole-2-carboxaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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